molecular formula C8H10BrN B180568 3-Bromo-N,4-dimethylaniline CAS No. 101251-11-0

3-Bromo-N,4-dimethylaniline

Cat. No. B180568
CAS RN: 101251-11-0
M. Wt: 200.08 g/mol
InChI Key: YVTBJPSYZFZYIZ-UHFFFAOYSA-N
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Description

“3-Bromo-N,4-dimethylaniline” is a chemical compound with the molecular formula C8H10BrN . It is also known as “3-Bromo-N,N-dimethylaniline” and "3-Bromo-N,N-dimethylbenzenamine" . It is used in various chemical reactions and has been involved in fluorination using metal fluoride .


Molecular Structure Analysis

The molecular weight of “this compound” is 200.08 g/mol . The molecular structure consists of a bromine atom (Br) attached to the third carbon of an aniline ring, with two methyl groups (CH3) attached to the nitrogen (N) of the aniline ring .


Chemical Reactions Analysis

“this compound” has been involved in various chemical reactions. For instance, it has been used in fluorination reactions . In another example, a Grignard reagent prepared from a similar compound, “4-bromo-N,N-dimethylaniline”, was added to diethyl carbonate, followed by acid hydrolysis, to produce the triarylmethane dye Crystal Violet .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 200.08 g/mol . It has a refractive index of n20/D 1.6015 and a density of 1.402 g/mL at 25 °C . The compound has a complexity of 103 and a topological polar surface area of 3.2 Ų .

Scientific Research Applications

  • Synthesis of Organic Intermediates : Dimethyl-4-bromoiodobenzenes, related to 3-Bromo-N,4-dimethylaniline, serve as aromatic organic intermediates in numerous fields, including pharmaceuticals and materials science (Li Yu, 2008).

  • Carcinogenic Properties Studies : Studies on similar compounds, like 3:4-Dimethylaniline, have explored their carcinogenic properties, contributing to our understanding of environmental pollutants and their impact on health (E. Boyland & P. Sims, 1959).

  • Electrochemical Applications : Research has investigated the electrochemical oxidation of compounds like 4-bromo-2,6-dimethylaniline, revealing insights into the behavior of these compounds under different conditions, useful in electrochemistry and materials science (S. Arias, E. Brillas & Josep Costa, 1990).

  • Biological Interactions : The interaction of 4-bromo-N,N-dimethylaniline-N-oxide with hemoglobin has been studied, highlighting potential biological and medicinal implications (G. Renner, 2004).

  • Synthesis of Brominated Compounds : Research on the bromination of N,N-dimethylanilines, including similar compounds to this compound, provides valuable insights for the synthesis of various brominated organic compounds (J. Rosevear & J. Wilshire, 1977).

  • Aromatic Amines Analysis in Environmental Water : Methods have been developed for the sensitive determination of aromatic amines like 4-bromo-N,N-dimethylaniline in environmental water, indicating their importance in environmental monitoring and pollution studies (Dandan Han, Hongyuan Yan & K. Row, 2011).

  • Peptide Synthesis and Biochemistry : The compound has been used in peptide synthesis research, expanding our understanding of biochemistry and pharmaceutical applications (Hailey A Young, Quibria A E Guthrie & C. Proulx, 2019).

  • Polymer Science : The synthesis of new thiophene derivatives, including compounds related to this compound, for use as photostabilizers in rigid poly(vinyl chloride), points to its relevance in materials science and polymer research (A. Balakit et al., 2015).

Safety and Hazards

“3-Bromo-N,4-dimethylaniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing suitable protective clothing, avoiding contact with skin and eyes, and ensuring adequate ventilation are recommended .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-N,4-dimethylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Furthermore, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action and efficacy.

properties

IUPAC Name

3-bromo-N,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTBJPSYZFZYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612699
Record name 3-Bromo-N,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101251-11-0
Record name 3-Bromo-N,4-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101251-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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